2-(2,3-Dihydrobenzofuran-5-yl)morpholine
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Overview
Description
2-(2,3-Dihydrobenzofuran-5-yl)morpholine is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)morpholine can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods may involve microwave-assisted synthesis (MWI) to obtain the desired compound efficiently .
Chemical Reactions Analysis
2-(2,3-Dihydrobenzofuran-5-yl)morpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition-metal catalysts, halogens, and hydroxyl groups . For example, the compound can undergo intramolecular addition of a double bond to form an alkyl radical intermediate, which can further react with sulfur dioxide to produce an alkylsulfonyl radical . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,3-Dihydrobenzofuran-5-yl)morpholine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives, including this compound, have shown significant anticancer activities . They have been found to inhibit cell growth in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)morpholine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exhibit strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound may exert its effects by interacting with enzymes, receptors, or other cellular components, leading to the inhibition of cell growth or the destruction of microbial cells .
Comparison with Similar Compounds
2-(2,3-Dihydrobenzofuran-5-yl)morpholine can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features but differ in their specific substituents and biological activities. For example, psoralen and its derivatives are used in the treatment of skin diseases like cancer and psoriasis
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)morpholine |
InChI |
InChI=1S/C12H15NO2/c1-2-11-10(3-5-14-11)7-9(1)12-8-13-4-6-15-12/h1-2,7,12-13H,3-6,8H2 |
InChI Key |
MYPVQXCWUCGSCL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3CNCCO3 |
Origin of Product |
United States |
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